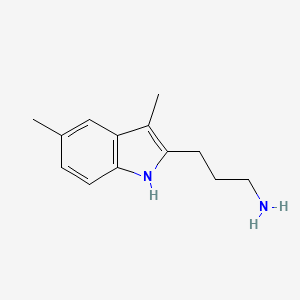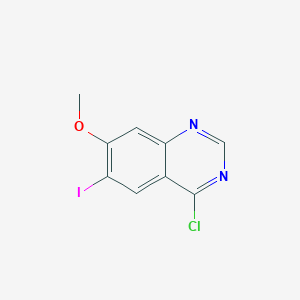
4-Chloro-6-iodo-7-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-iodo-7-methoxyquinazoline is a chemical compound with the linear formula C9H6ClIN2O . It is often used in research and development .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 21 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ether, and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- 4-Chloro-6-iodo-7-methoxyquinazoline derivatives are synthesized for various chemical studies, including understanding their structural properties. For instance, a study on the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through multiple chemical processes such as substitution, nitration, reduction, cyclization, and chlorination demonstrates the complex chemical synthesis processes involved in creating such compounds (Wang et al., 2015).
Biological Activity and Potential Therapeutic Applications
- Research has been conducted on the biological activities and potential therapeutic applications of this compound derivatives. For example, studies on compounds like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline revealed that they act as effective inhibitors in the proliferation of lung cancer cell lines, demonstrating their potential in cancer therapy (Cai et al., 2019).
Antitumor Activity
- Several studies have focused on synthesizing and characterizing this compound derivatives to explore their antitumor activities. These studies often involve synthesizing various derivatives and testing their efficacy in inhibiting tumor cell growth, such as in breast cancer cell lines (Ouyang, 2012).
Molecular Docking and Quantum Chemical Calculations
- Research on this compound includes detailed analytical studies involving molecular docking and quantum chemical calculations. These studies aim to understand the molecular interactions, stability arising from hyper-conjugative interactions, and charge delocalization, providing insights into the chemical and physical properties of these compounds (Murugavel et al., 2017).
Synthesis for Tubulin-Polymerization Inhibition
- Some derivatives of this compound have been synthesized and characterized for their potential role in tubulin-polymerization inhibition, targeting specific sites such as the colchicine site. This is significant in the context of developing novel therapeutic agents for cancer treatment (Wang et al., 2014).
Drug Discovery and Development
- The compound has been utilized in drug discovery, especially in the synthesis of novel quinazoline derivatives with potential antitumor activities. Such studies contribute significantly to the development of new drugs for treating various cancers (Chandregowda et al., 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-iodo-7-methoxyquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O/c1-14-8-3-7-5(2-6(8)11)9(10)13-4-12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUHUPXWUUVYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2410598.png)
![2-phenyl-4-((E)-{[4-(2-thienyl)-2-pyrimidinyl]amino}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B2410600.png)
![3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2410601.png)
![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)
![2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410606.png)
![2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one](/img/structure/B2410607.png)
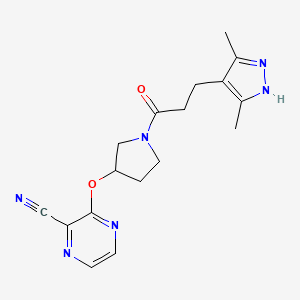
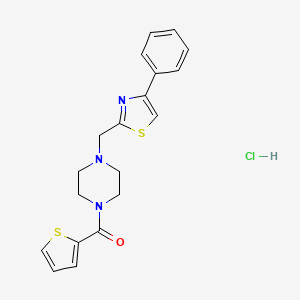
![2-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]isoindoline-1,3-dione](/img/structure/B2410612.png)
![Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2410613.png)
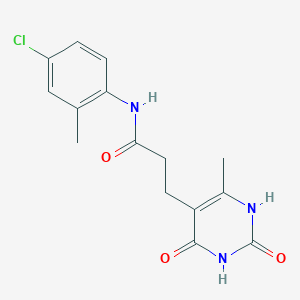
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxyacetamide](/img/structure/B2410616.png)
